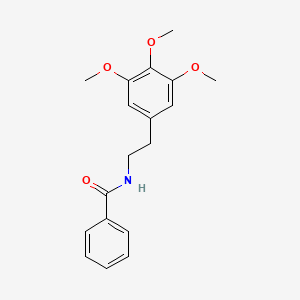
Pterogynidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterogynidine is a natural product found in Pterogyne nitens with data available.
Scientific Research Applications
Cytotoxic Properties
Pterogynidine, a compound isolated from Pterogyne nitens, has been identified for its cytotoxic properties. Studies have demonstrated its potential in cancer research, particularly in combating human cancer cell lines. This compound exhibited cytotoxicity against HL-60 (human myeloblastic leukemia) and SF-245 (human glioblastoma) cells, highlighting its potential in oncological research (Regasini et al., 2009).
Antineoplastic Activity
Further research on this compound revealed its antineoplastic activity against human breast cancer cells. It induced apoptosis in a human infiltrating ductal carcinoma cell line, suggesting its effectiveness in breast cancer treatment (Duarte et al., 2010).
Antibacterial Activity
This compound has also shown promising results in the field of microbiology, particularly for its antibacterial activity. It demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus strains, suggesting its potential as a model for developing new antibacterial agents (Coqueiro et al., 2014).
Anti-angiogenic Effects
The compound has been studied for its anti-angiogenic effects, particularly in the context of tumor growth and metastasis. This compound isolated from Alchornea glandulosa exhibited significant inhibitory effects on angiogenesis-related processes, making it a candidate for anti-cancer therapies (Lopes et al., 2009).
Interaction with ABC Transporters
Research exploring the interaction of this compound with human ABC transporters has provided insights into its potential role in overcoming drug resistance in cancer therapies. It showed a notable influence on the ATPase activity of ABCB1, a protein associated with multi-drug resistance (Tajima et al., 2014).
Anti-Osteoclastic Effects
This compound also displayed anti-osteoclastic properties, suggesting its potential role in bone metabolism and treatment of bone-related diseases. It showed significant effects in reducing the number of osteoclasts, cells responsible for bone resorption (Tajima et al., 2015).
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
1,2-bis(3-methylbut-2-enyl)guanidine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14) |
InChI Key |
PDIPOEDZYMYFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC(=NCC=C(C)C)N)C |
synonyms |
pterogynidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


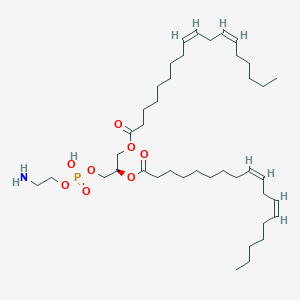
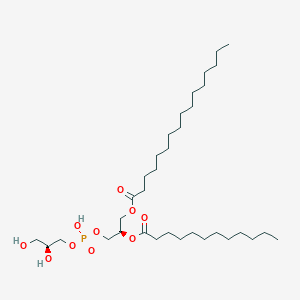
![N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B1243264.png)

![3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B1243267.png)
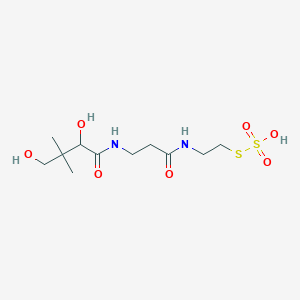
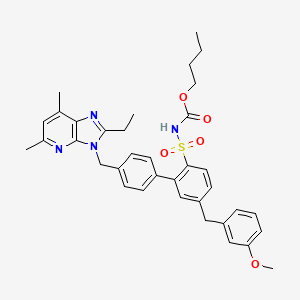
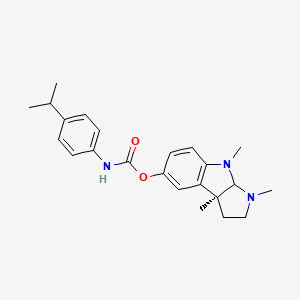
![N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide](/img/structure/B1243275.png)
![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)
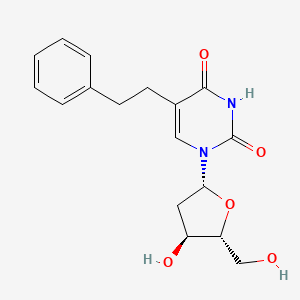
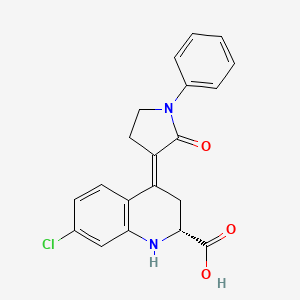
![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)
